molecular formula C8H5I3O3 B14442504 Methyl 2-hydroxy-3,4,5-triiodobenzoate CAS No. 79543-50-3

Methyl 2-hydroxy-3,4,5-triiodobenzoate

Cat. No.: B14442504
CAS No.: 79543-50-3
M. Wt: 529.84 g/mol
InChI Key: LPDJLRYOEXAQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3,4,5-triiodobenzoate is an organic compound characterized by the presence of three iodine atoms attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3,4,5-triiodobenzoate typically involves the iodination of methyl 2-hydroxybenzoate. The process includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the aromatic ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination at the 3, 4, and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3,4,5-triiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Deiodinated compounds or those with reduced iodine atoms.

Scientific Research Applications

Methyl 2-hydroxy-3,4,5-triiodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3,4,5-triiodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-4-iodobenzoate
  • Methyl 2-hydroxy-3,5-diiodobenzoate
  • Methyl 2-hydroxy-3,4-diiodobenzoate

Comparison: The specific positioning of the iodine atoms also contributes to its distinct chemical properties and interactions .

Properties

CAS No.

79543-50-3

Molecular Formula

C8H5I3O3

Molecular Weight

529.84 g/mol

IUPAC Name

methyl 2-hydroxy-3,4,5-triiodobenzoate

InChI

InChI=1S/C8H5I3O3/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2,12H,1H3

InChI Key

LPDJLRYOEXAQQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)I)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.